

Spectroscopic Analysis of (Z)-Aldosecologanin: A Technical Guide to NMR Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(Z)-Aldosecologanin (Centauroside)
Cat. No.:	B15146024

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, specifically Nuclear Magnetic Resonance (NMR) characterization, for the iridoid glycoside (Z)-Aldosecologanin. This document outlines the detailed NMR data in a structured format, presents the experimental protocols for data acquisition, and visualizes the analytical workflow.

¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for (Z)-Aldosecologanin. The data is referenced from a study by Liu et al. published in the Journal of Functional Foods in 2015. For complete experimental context, please refer to the original publication.

Table 1: ¹H NMR Spectroscopic Data for (Z)-Aldosecologanin (CD₃OD)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	7.45	s	
3	5.25	d	4.0
5	3.15	m	
6 α	1.95	m	
6 β	1.80	m	
7	9.65	s	
8	2.90	m	
9	4.80	d	8.0
10	6.25	d	6.0
11-OCH ₃	3.70	s	
Glc-1'	4.65	d	8.0
Glc-2'	3.25	m	
Glc-3'	3.40	m	
Glc-4'	3.30	m	
Glc-5'	3.45	m	
Glc-6'a	3.85	dd	12.0, 2.0
Glc-6'b	3.65	dd	12.0, 5.5

Table 2: ¹³C NMR Spectroscopic Data for (Z)-Aldosecologanin (CD₃OD)

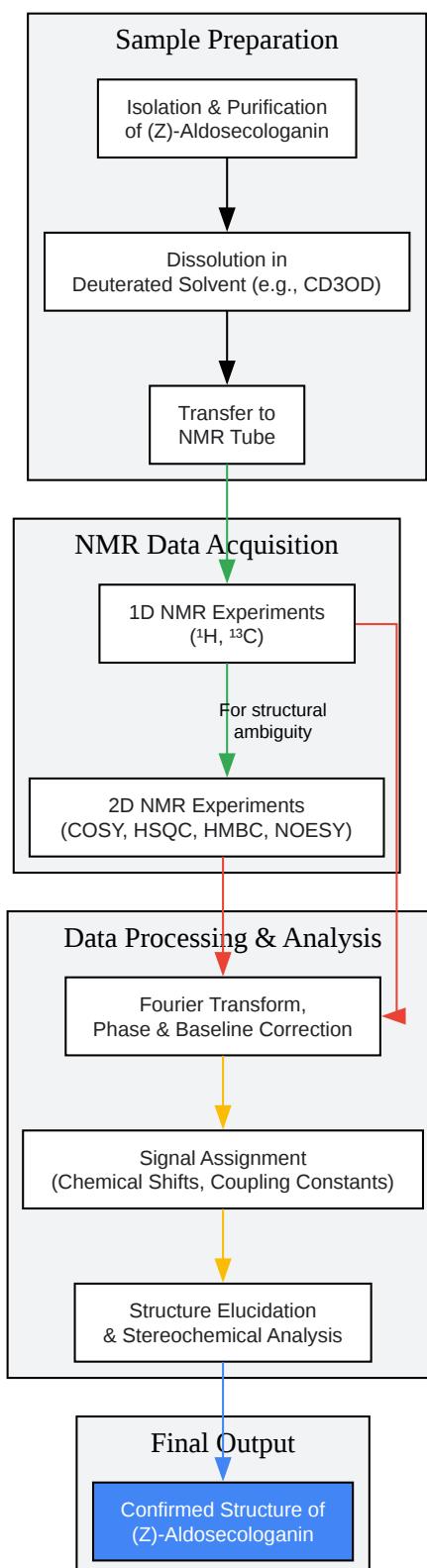
Position	Chemical Shift (δ , ppm)
1	152.5
3	110.0
4	145.0
5	32.0
6	42.0
7	200.5
8	58.0
9	98.0
10	135.0
11	168.0
11-OCH ₃	51.5
Glc-1'	100.0
Glc-2'	74.5
Glc-3'	77.5
Glc-4'	71.5
Glc-5'	78.0
Glc-6'	62.5

Experimental Protocols

The NMR spectra of (Z)-Aldosecologanin are typically acquired using a high-field NMR spectrometer. The following outlines a general experimental protocol for the characterization of this and similar iridoid glycosides.

Sample Preparation

- **Sample Dissolution:** Approximately 5-10 mg of purified (Z)-Aldosecologanin is dissolved in 0.5-0.7 mL of deuterated methanol (CD_3OD). Other deuterated solvents such as deuterium oxide (D_2O) or dimethyl sulfoxide- d_6 ($DMSO-d_6$) may also be used depending on the solubility and the desired spectral resolution.
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts ($\delta = 0.00$ ppm).
- **Filtration:** The solution is filtered through a small cotton plug or a syringe filter directly into a 5 mm NMR tube to remove any particulate matter.


NMR Data Acquisition

- **Instrumentation:** Spectra are recorded on a Bruker Avance (or equivalent) spectrometer, typically operating at a proton frequency of 400 MHz or higher.
- **1H NMR Spectroscopy:**
 - **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30') is used.
 - **Spectral Width:** A spectral width of approximately 12-16 ppm is set.
 - **Acquisition Time:** An acquisition time of 2-4 seconds is employed.
 - **Relaxation Delay:** A relaxation delay of 1-5 seconds is used to ensure full relaxation of the protons.
 - **Number of Scans:** Typically, 16 to 64 scans are accumulated to achieve an adequate signal-to-noise ratio.
- **^{13}C NMR Spectroscopy:**
 - **Pulse Program:** A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum by removing C-H coupling.
 - **Spectral Width:** A wider spectral width of approximately 200-240 ppm is required.
 - **Acquisition Time:** An acquisition time of 1-2 seconds is typical.

- Relaxation Delay: A relaxation delay of 2-5 seconds is used.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ^{13}C isotope.
- 2D NMR Spectroscopy: To aid in the complete and unambiguous assignment of proton and carbon signals, various 2D NMR experiments are performed. These include:
 - COSY (Correlation Spectroscopy): To identify ^1H - ^1H spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ^1H and ^{13}C nuclei.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ^1H and ^{13}C nuclei.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

Visualization of the NMR Characterization Workflow

The following diagram illustrates the logical workflow for the NMR-based structural elucidation of (Z)-Aldosecologanin.

[Click to download full resolution via product page](#)

NMR characterization workflow for (Z)-Aldosecologanin.

- To cite this document: BenchChem. [Spectroscopic Analysis of (Z)-Aldosecologanin: A Technical Guide to NMR Characterization]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15146024#spectroscopic-data-for-z-aldosecologanin-nmr-characterization>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com